(3-cyclopropyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Description
The compound (3-cyclopropyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a pyrazolo[3,4-b]pyridine derivative with a cyclopropyl substituent at the 3-position and methyl groups at the 4- and 6-positions. Its molecular formula is C₁₃H₁₅N₃O₂, and it has a molecular weight of 245.28 g/mol .
Properties
IUPAC Name |
2-(3-cyclopropyl-4,6-dimethylpyrazolo[3,4-b]pyridin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-7-5-8(2)14-13-11(7)12(9-3-4-9)15-16(13)6-10(17)18/h5,9H,3-4,6H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRQTNIJKWGROM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2CC(=O)O)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-cyclopropyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by the introduction of the cyclopropyl, methyl, and acetic acid groups. One common synthetic route starts with the cyclization of appropriate precursors to form the pyrazolo[3,4-b]pyridine ring system. This is followed by functionalization steps to introduce the cyclopropyl and methyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-cyclopropyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the synthesis of a wide range of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or tetrahydrofuran, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(3-cyclopropyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of (3-cyclopropyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Pyrazolo[3,4-b]pyridine derivatives vary significantly in their substituents, which influence their physical, chemical, and biological properties. Key analogs include:
1-Cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid
- Molecular Formula : C₁₃H₁₅N₃O₂ (same as the target compound).
- Substituents : Cyclopentyl (3-position) and methyl (6-position).
- No specific activity data are provided, but the carboxylic acid group may enhance metal chelation .
2-(3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetohydrazide
- Substituents: Amino (3-position), methyl (4,6-positions), and hydrazide (acetic acid replaced with hydrazide).
- Key Features : The hydrazide group enables the formation of metal complexes, which have demonstrated antioxidant activity in studies. For example, Abdel-Monem et al. (2017) reported that copper and zinc complexes of this derivative showed significant radical scavenging effects .
- Synthesis: Prepared via hydrazine hydrate treatment of ethyl 2-(3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate .
Fluorinated Derivatives
Example 1 : [4-(Difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
- Molecular Weight : 335.32 g/mol.
- Substituents : Difluoromethyl (4-position), methyl (3,6-positions).
- Impact of Fluorine : The difluoromethyl group increases lipophilicity and metabolic stability, traits desirable in drug candidates. However, this compound is listed as discontinued, possibly due to synthesis challenges or toxicity .
Example 2 : 2-[4-(Difluoromethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Comparative Data Table
Functional Group Impact on Properties
- Cyclopropyl vs.
- Hydrazide vs. Acetic Acid : The hydrazide derivative forms stable metal complexes, enabling antioxidant applications, whereas the acetic acid group may favor hydrogen bonding in target interactions .
- Fluorinated Groups : Difluoromethyl substituents enhance metabolic stability and membrane permeability but may complicate synthesis .
Biological Activity
The compound (3-cyclopropyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is part of the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities. This article aims to synthesize existing research on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C12H15N5O
- Molecular Weight : 245.28 g/mol
- CAS Number : 886496-15-7
The structural features of pyrazolo[3,4-b]pyridines often influence their biological activity. The presence of substituents at specific positions on the pyrazole ring can significantly affect their interaction with biological targets.
Pharmacological Properties
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit a range of pharmacological activities including:
- Inhibition of Enzymes : Many derivatives have been shown to inhibit key enzymes involved in various signaling pathways. For instance, the inhibition of adenylyl cyclase type 1 (AC1), which plays a role in chronic pain signaling and memory processes, has been reported for certain analogues of pyrazolo[3,4-b]pyridines .
- Anticancer Activity : Some studies have demonstrated that pyrazolo[3,4-b]pyridines exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been highlighted in several studies, suggesting potential applications in treating conditions characterized by chronic inflammation .
The biological activity of (3-cyclopropyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid can be attributed to several mechanisms:
- Receptor Modulation : It may act as a modulator for various receptors involved in neurotransmission and inflammation.
- Enzyme Inhibition : The compound's structural features allow it to interact with target enzymes, leading to inhibition or modulation of their activity.
- Cellular Signaling Pathways : It influences multiple signaling pathways that are crucial for cell proliferation and survival.
Study 1: In Vitro Evaluation
A study evaluated the inotropic activity of several pyrazolo[3,4-b]pyridine derivatives. Among these, certain compounds demonstrated significantly enhanced potency compared to traditional agents like mirlinone . This suggests that modifications at the 3 and 6 positions can lead to improved therapeutic profiles.
Study 2: Anticancer Activity Assessment
In a series of experiments assessing anticancer properties, derivatives were tested against human cancer cell lines. Results indicated that some compounds induced apoptosis through mitochondrial pathways, showcasing their potential as anticancer agents .
Comparative Table of Biological Activities
Q & A
Q. Why do alkylation reactions sometimes yield side products, and how can they be minimized?
- Root Cause : Competing N- vs. O-alkylation due to solvent polarity or base strength .
- Mitigation : Use anhydrous DMF and sterically hindered bases (e.g., DBU) to favor N-alkylation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
